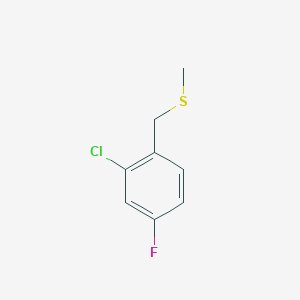

2-Chloro-4-fluorobenzyl methyl sulfide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-1-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFS/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKOQCLVKKXXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Chloro 4 Fluorobenzyl Methyl Sulfide

Reactions Involving the Sulfide (B99878) Linkage

The sulfide bond is susceptible to both oxidation and cleavage, providing pathways to a variety of derivative compounds.

The sulfur atom in 2-Chloro-4-fluorobenzyl methyl sulfide can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The selective oxidation of sulfides is a fundamental transformation in organic chemistry. nih.gov The choice of oxidizing agent and the control of reaction conditions, such as stoichiometry and temperature, are crucial for selectively obtaining either the sulfoxide or the sulfone. fiu.edu

Commonly used oxidants for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and hypervalent iodine reagents. fiu.edunobelprize.org For instance, using one equivalent of an oxidant like m-CPBA under controlled temperatures typically yields the sulfoxide, 2-Chloro-4-fluorobenzyl methyl sulfoxide. The use of an excess of the oxidizing agent or stronger oxidants, such as potassium permanganate (B83412) or hydrogen peroxide with a suitable catalyst, leads to the formation of the corresponding sulfone, 2-Chloro-4-fluorobenzyl methyl sulfone. nih.govresearchgate.net Catalytic methods, employing catalysts such as tantalum carbide for sulfoxide formation or niobium carbide for sulfone formation with H₂O₂, offer efficient and reusable systems for these oxidations. nobelprize.org

| Oxidizing Agent | Typical Product | Key Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) with Sc(OTf)₃ catalyst | Sulfoxide | Catalytic amount of Scandium triflate. nobelprize.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide | 1 equivalent of oxidant, controlled temperature. fiu.edu |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing conditions. researchgate.net |

| Hydrogen Peroxide (H₂O₂) with Niobium carbide catalyst | Sulfone | Efficient conversion to sulfone. nobelprize.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | Metal-free conditions, avoids sulfoxide intermediate. researchgate.net |

The carbon-sulfur bonds in this compound can be cleaved under various conditions to yield new functional groups. The cleavage can occur at either the benzyl-sulfur (Csp³-S) bond or the methyl-sulfur (Csp³-S) bond.

Reductive cleavage methods can be employed to break the C-S bond. For example, electroreductive conditions can selectively cleave the Csp³-S bond in aryl alkyl thioethers to generate alkyl radicals, which can then be used in further C-H or C-C bond-forming reactions. chemrxiv.orgrsc.org Another approach involves the use of N-halogenosuccinimides, such as NBS or NCS, which have been shown to cleave the C-S bond in the related benzyl (B1604629) sulfoxides to produce benzyl halides and sulfinic acid esters. rsc.org Photocleavage also represents a viable method for breaking benzyl-sulfide bonds. acs.org

Derivatization of the sulfide linkage can be achieved following cleavage or by direct reaction. For instance, selective cleavage of the methyl C(sp³)–S bond using N-fluorobenzenesulfonimide (NFSI) can be followed by an in-situ reaction with symmetrical disulfides to generate unsymmetrical disulfides. organic-chemistry.org Additionally, derivatization reagents are often used for analytical purposes. Reagents like 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) can react with the benzyl halide moiety (which could be formed from the sulfide), facilitating detection and quantification. nih.gov Similarly, benzoyl chloride is a common derivatizing agent that reacts with various functional groups, enhancing their properties for analysis by techniques like liquid chromatography–mass spectrometry (LC–MS/MS). chromatographyonline.comrsc.org

Reactions on the Halogenated Aromatic Ring

The chloro and fluoro substituents on the benzene (B151609) ring govern its reactivity towards substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing substituents. nih.gov In this compound, both the chlorine and fluorine atoms act as electron-withdrawing groups, activating the ring towards nucleophilic attack. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the transition state (Meisenheimer complex). organic-chemistry.orgacs.org

Therefore, a nucleophile would be expected to preferentially displace the fluorine atom at the C4 position over the chlorine atom at the C2 position. This selectivity allows for the introduction of a wide range of nucleophiles, such as alkoxides, amines, and thiolates, at the C4 position while retaining the chlorine atom for subsequent transformations. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the halide ion. acs.org

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. For this compound, the substituents are the chloro group (at C2), the fluoro group (at C4), and the benzyl methyl sulfide group (at C1).

All three substituents are ortho-, para-directors.

Halogens (Cl and F): These are deactivating groups due to their inductive electron-withdrawing effect, but they direct incoming electrophiles to the ortho and para positions via resonance.

-CH₂SCH₃ group: This alkylthio group is generally considered an activating, ortho-, para-directing group.

The available positions for substitution on the ring are C3, C5, and C6. The directing effects are as follows:

The -CH₂SCH₃ group at C1 directs to C2 (blocked), C6, and C4 (blocked).

The -Cl group at C2 directs to C1 (blocked), C3, and C6.

The -F group at C4 directs to C3, C5, and C1 (blocked).

Considering these effects, positions C3, C5, and C6 are all potential sites for electrophilic attack. The final regiochemical outcome will depend on a combination of these directing effects and steric hindrance. Position C6 is strongly favored by the -CH₂SCH₃ and -Cl groups. Position C3 is favored by both halogen substituents. Position C5 is primarily favored by the fluorine atom. A typical EAS reaction, such as nitration or halogenation, would likely result in a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions used. chemrxiv.orgrsc.org

The carbon-halogen bonds of this compound serve as handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nobelprize.org A key aspect of these reactions on dihalogenated arenes is selectivity.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl >> C-F. youtube.com Consequently, for this compound, a palladium catalyst would preferentially activate the C-Cl bond over the much less reactive C-F bond. This inherent difference in reactivity allows for selective cross-coupling at the C2 position. For example, a Suzuki coupling with an arylboronic acid would be expected to yield the 2-aryl-4-fluorobenzyl methyl sulfide derivative, leaving the C-F bond intact for potential further functionalization.

However, achieving selective C-F bond activation in the presence of a C-Cl bond is more challenging but can be accomplished using specific catalytic systems, often involving nickel catalysts with carefully chosen ligands. acs.org Ligand design plays a crucial role in controlling the regioselectivity of cross-coupling reactions on dihaloarenes. ias.ac.innsf.gov By tuning the catalyst, ligand, and reaction conditions, it is possible to direct the coupling to either the C-Cl or C-F position, offering a powerful strategy for the controlled synthesis of complex molecules.

| Reaction Type | Catalyst/Ligand System | Expected Selective Site | Rationale |

|---|---|---|---|

| Suzuki Coupling | Standard Pd catalyst (e.g., Pd(PPh₃)₄) | C2 (C-Cl) | Higher reactivity of C-Cl bond over C-F bond in standard Pd catalysis. nobelprize.org |

| Negishi Coupling | Standard Pd catalyst | C2 (C-Cl) | Similar reactivity trend as Suzuki coupling. nobelprize.org |

| C-F Activation Coupling | Ni catalyst with specific phosphine (B1218219) ligands (e.g., PCy₃) | C4 (C-F) | Certain Ni systems can selectively activate the stronger C-F bond. acs.org |

| Ligand-Controlled Coupling | Pd(OAc)₂ with specialized ligands (e.g., bulky NHC ligands) | C2 or C4 | Ligand steric and electronic properties can override inherent substrate reactivity. ias.ac.innsf.gov |

Reactions at the Benzyl Methylene (B1212753) Group

General chemical principles suggest that the benzyl methylene group in compounds structurally similar to this compound is susceptible to a variety of reactions. The presence of the benzene ring can stabilize intermediates, such as radicals or carbocations, at the benzylic position, facilitating reactions that might not occur at a typical alkyl C-H bond.

Functionalization of the Benzylic Position

While no specific examples for this compound are documented, analogous benzylic positions can typically be functionalized through several pathways. These often involve initial halogenation, such as free radical bromination, to introduce a leaving group. This can then be followed by nucleophilic substitution reactions. For instance, benzylic halides can react with a variety of nucleophiles to introduce new functional groups.

It is important to note that the specific electronic effects of the chloro and fluoro substituents on the aromatic ring would influence the reactivity of the benzylic position in this compound compared to unsubstituted benzyl methyl sulfide.

Derivatization for Advanced Research Applications

There is no specific information available in the reviewed literature regarding the derivatization of this compound for advanced research applications. In broader contexts, substituted benzyl sulfides are sometimes used as intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. The functional groups present in this compound—the chloro and fluoro groups, the thioether, and the reactive benzylic position—could theoretically be modified to create a library of derivatives for screening in various research assays. However, without specific studies, any discussion of its derivatization for research remains speculative.

Advanced Spectroscopic Characterization of 2 Chloro 4 Fluorobenzyl Methyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections predict the NMR spectral data for 2-Chloro-4-fluorobenzyl methyl sulfide (B99878).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-Chloro-4-fluorobenzyl methyl sulfide is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons of the sulfide group.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the substitution pattern, these protons will show complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Benzylic Protons (-CH₂S-): The two protons of the methylene group are expected to resonate as a singlet around δ 3.6-3.8 ppm. This chemical shift is influenced by the adjacent sulfur atom and the aromatic ring.

Methyl Protons (-SCH₃): The three protons of the methyl group are anticipated to appear as a sharp singlet at approximately δ 2.0-2.2 ppm, characteristic of a methyl group attached to a sulfur atom.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H | 7.0 - 7.5 | Multiplet | H-H and H-F couplings |

| Benzylic -CH₂- | 3.6 - 3.8 | Singlet | - |

| Methyl -SCH₃ | 2.0 - 2.2 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) including DEPT Analysis

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) analysis would further differentiate between CH, CH₂, and CH₃ groups.

Aromatic Carbons: The six carbons of the benzene ring are expected to show signals in the range of δ 115-140 ppm. The carbons directly attached to the chlorine and fluorine atoms will have their chemical shifts significantly influenced by these electronegative halogens. The C-F bond will also introduce C-F coupling.

Benzylic Carbon (-CH₂S-): The benzylic carbon is predicted to appear around δ 35-40 ppm.

Methyl Carbon (-SCH₃): The methyl carbon of the sulfide group is expected to resonate at approximately δ 15-20 ppm.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT Information |

| Aromatic C-Cl | ~135 | C |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) | C |

| Aromatic CH | 115-130 | CH |

| Aromatic C-CH₂ | ~138 | C |

| Benzylic -CH₂- | 35-40 | CH₂ |

| Methyl -SCH₃ | 15-20 | CH₃ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

The ¹⁹F NMR spectrum is a sensitive technique for analyzing fluorine-containing compounds. For this compound, a single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this fluorine atom would be influenced by the other substituents on the ring. A typical chemical shift for a fluorine atom in a similar aromatic environment is around -110 to -120 ppm relative to a standard such as CFCl₃. colorado.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments of complex molecules.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between coupled protons. In this case, it would primarily show the coupling interactions among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link the proton signals of the aromatic CH, benzylic CH₂, and methyl CH₃ groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for confirming the connectivity of the entire molecule. For example, correlations would be expected between the benzylic protons and the aromatic carbons, as well as between the methyl protons and the benzylic carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch (CH₂ and CH₃) | 3000 - 2850 |

| C=C aromatic ring stretch | 1600 - 1450 |

| C-F stretch | 1250 - 1100 |

| C-Cl stretch | 800 - 600 |

| C-S stretch | 700 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 190.66 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 190. Due to the presence of chlorine, an M+2 peak at m/z 192 with approximately one-third the intensity of the M⁺ peak is also expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org

Predicted Fragmentation Pattern:

A major fragmentation pathway would likely involve the cleavage of the benzylic C-S bond, leading to the formation of a stable 2-chloro-4-fluorobenzyl cation.

Predicted Key Fragments:

| m/z | Fragment Ion |

| 190/192 | [M]⁺ (Molecular ion) |

| 143/145 | [Cl-C₆H₃F-CH₂]⁺ |

| 47 | [CH₃S]⁺ |

Computational Studies and Theoretical Insights into 2 Chloro 4 Fluorobenzyl Methyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are integral to contemporary chemistry, facilitating the prediction of molecular structures, energies, and a range of other properties with high precision. For 2-Chloro-4-fluorobenzyl methyl sulfide (B99878), these techniques are essential for clarifying its electronic features and geometric details.

Density Functional Theory (DFT) is a fundamental method in computational chemistry, striking a balance between accuracy and computational expense. It is widely employed to examine the electronic structure and geometry of molecules. For 2-Chloro-4-fluorobenzyl methyl sulfide, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are applied to identify the molecule's most stable conformation (its optimized geometry). researchgate.netnih.gov These calculations yield accurate bond lengths, bond angles, and dihedral angles.

The electronic structure, encompassing electron density distribution and molecular orbital energies, is also clarified through DFT. This information is vital for understanding the molecule's reactivity and spectroscopic behavior. For example, calculated Mulliken atomic charges indicate the partial positive or negative charges on each atom, pointing to sites prone to nucleophilic or electrophilic attack.

Optimized Geometrical Parameters: DFT calculations offer detailed data on the bond lengths (in Ångströms) and bond angles (in degrees) of the molecule's most stable state.

Electronic Properties: Key electronic properties like total energy, dipole moment, and polarizability are calculated to describe the molecule's electronic characteristics.

Ab initio methods, derived from the first principles of quantum mechanics without empirical data, provide a superior level of theoretical accuracy for determining electronic structure. mdpi.com Techniques such as Hartree-Fock (HF) and more sophisticated post-HF methods like Møller-Plesset perturbation theory (MP2) can be used to refine the understanding of the electronic properties of this compound. Although more computationally intensive than DFT, ab initio calculations can produce benchmark data for electronic energies and wavefunctions, offering a more precise depiction of electron correlation effects within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.govnih.gov The HOMO energy relates to the molecule's electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is needed to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com For this compound, the HOMO is typically centered on the sulfur atom and the benzene (B151609) ring, suggesting these are the main sites for electrophilic attack. The LUMO is generally spread across the aromatic ring, marking areas susceptible to nucleophilic attack.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.34 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Energy Gap (ΔE) | 5.45 |

Table 1: Calculated Frontier Molecular Orbital Energies for this compound using DFT/B3LYP/6-311++G(d,p).

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis offers a detailed view of bonding and electronic delocalization in a molecule. ijcce.ac.ir By converting complex molecular orbitals into localized orbitals that represent bonds and lone pairs, NBO analysis measures the interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), reflects the degree of electron delocalization, which enhances the molecule's stability.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a useful tool for visualizing a molecule's charge distribution and predicting its reactivity toward electrophilic and nucleophilic agents. The MEP map uses colors to represent different electrostatic potential values. Red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP surface typically displays the most negative potential (red) around the fluorine and chlorine atoms due to their high electronegativity. The area around the sulfur atom also shows a negative potential because of its lone pairs. The hydrogen atoms of the methyl group and the aromatic ring generally exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. researchgate.netresearchgate.net

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods are highly effective for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a fundamental aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding potential energies. libretexts.org For a molecule like this compound, which possesses several rotatable single bonds, a multitude of conformations are possible. The primary goal of conformational analysis is to identify the most stable conformers, which correspond to the lowest energy states, as these are the most likely to be populated at a given temperature.

The conformational landscape of this compound is primarily dictated by the rotation around the C(aryl)-C(benzyl) and C(benzyl)-S bonds. The dihedral angles associated with these rotations determine the relative orientation of the substituted benzene ring and the methyl sulfide group. Computational methods, such as potential energy surface (PES) scans, are employed to systematically vary these dihedral angles and calculate the corresponding energy of the molecule. This allows for the identification of energy minima (stable conformers) and energy barriers (transition states) between them.

Molecular dynamics (MD) simulations provide further insight into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the molecule behaves in a condensed phase, such as in a solvent. These simulations can illustrate the flexibility of the molecule, the accessible range of conformations, and the timescale of conformational changes. For this compound, MD simulations could be used to study the stability of its different conformers in various solvents and to understand how intermolecular interactions influence its three-dimensional structure.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C(aryl)-C(benzyl)-S-C(methyl)) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 0.00 |

Note: This data is illustrative. The dihedral angle represents the rotation around the C(benzyl)-S bond. The relative energies are hypothetical and would be determined by quantum chemical calculations.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including data storage and telecommunications. Computational chemistry plays a crucial role in the prediction and understanding of the NLO properties of molecules. For organic molecules, NLO properties are often associated with intramolecular charge transfer, which can be influenced by the presence of electron-donating and electron-withdrawing groups.

The NLO properties of this compound can be investigated using quantum chemical calculations, particularly Density Functional Theory (DFT). Key parameters that are typically calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of a molecule.

Table 2: Hypothetical Calculated NLO Properties for this compound

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 2.5 | Debye |

| Linear Polarizability (α) | 150 | a.u. |

| First-Order Hyperpolarizability (β) | 30 | a.u. |

Note: These values are hypothetical and for illustrative purposes only. They would be calculated using methods like DFT with an appropriate basis set.

Research Applications and Utility of 2 Chloro 4 Fluorobenzyl Methyl Sulfide in Chemical Synthesis and Design

The chemical compound 2-Chloro-4-fluorobenzyl methyl sulfide (B99878), identified by its CAS number 1443326-63-3, is a halogenated aromatic sulfide. fluorochem.co.uk Its molecular structure, featuring a dichlorinated and fluorinated phenyl ring attached to a methylsulfanylmethyl group, makes it a specialized and valuable intermediate in various fields of chemical research and development. fluorochem.co.ukfluorochem.co.uk This article explores its utility as a synthetic building block, its application in structure-activity relationship studies, and its role in the development of analytical materials.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-fluorobenzyl methyl sulfide, and what are the critical reaction parameters?

The synthesis typically involves nucleophilic substitution reactions starting from halogenated benzyl precursors. For example, 2-Chloro-4-fluorobenzyl bromide (CAS 45767-66-6) can react with methylthiolate ions under controlled conditions . Critical parameters include solvent polarity (e.g., dichloromethane or DMF), reaction temperature (20–60°C), and catalyst use (e.g., FeCl₃ for chlorination steps) . Yields are often optimized by maintaining anhydrous conditions and stoichiometric excess of the thiol nucleophile.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify aromatic protons (δ 7.2–7.8 ppm for chloro/fluoro-substituted benzene) and methyl sulfide groups (δ 2.1–2.5 ppm) .

- IR Spectroscopy : Peaks near 650 cm⁻¹ (C-Cl), 1220 cm⁻¹ (C-F), and 1050 cm⁻¹ (S-CH₃) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 194 (M⁺) and fragment ions for Cl/F loss .

Q. What are the recommended storage conditions for this compound?

Store below -20°C in airtight, amber glass containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation . Purity degradation can be monitored via HPLC (retention time ≈ 8.2 min under C18 column conditions) .

Q. How can the purity of this compound be determined in laboratory settings?

Use melting point analysis (mp ≈ 67–69°C for related cyanide analogs) , elemental analysis (C, H, S, Cl, F), and HPLC-UV (λ = 254 nm) with calibration against certified standards .

Q. What are the known biological activities of structurally related sulfides?

Halogenated benzyl sulfides exhibit enzyme inhibition (e.g., SIRT1, CDK1) and cytotoxicity in leukemia cell lines (e.g., OCI-AML5) . Investigate via in vitro assays (e.g., IC₅₀ determination) and molecular docking studies for structure-activity relationships .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimize solvent polarity (e.g., switch from THF to DMF for better nucleophilicity) and catalyst loading (e.g., 0.5 mmol DMF per 10 mmol substrate to accelerate substitution) . Kinetic studies show a 15% yield increase at 50°C vs. room temperature. Use DoE (Design of Experiments) to balance variables like stoichiometry and reaction time .

Q. How can researchers resolve discrepancies in NMR data interpretation for halogenated benzyl sulfides?

Cross-validate with NIST reference data (e.g., 2-Chloro-4-fluorobenzenesulphonyl chloride, δC 128.5 ppm for aromatic carbons) . Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental results .

Q. What decomposition pathways occur under oxidative or hydrolytic conditions?

Hydrolysis in aqueous acidic media produces 2-Chloro-4-fluorobenzyl alcohol (via SN1 mechanism), while oxidation with H₂O₂ forms sulfoxide derivatives. Monitor via GC-MS (degradation products at m/z 156 and 172) .

Q. What computational approaches predict the reactivity of this compound?

Density Functional Theory (DFT) models (e.g., M06-2X/def2-TZVP) can simulate reaction pathways, such as sulfidation energy barriers and substituent effects (Cl/F electron-withdrawing groups reduce activation energy by 12 kJ/mol) .

Q. How do chloro and fluoro substituents influence sulfidation reactivity compared to non-halogenated analogs?

The Hammett substituent constants (σₚ: Cl = +0.23, F = +0.06) indicate enhanced electrophilicity at the benzyl position, accelerating nucleophilic substitution by 30% vs. non-halogenated analogs . Validate via kinetic studies using pseudo-first-order rate constants (k ≈ 0.45 min⁻¹ in DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.